molecular formula C23H17BrClN3O4 B11948198 4-BR-2-(2-((3-Chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate CAS No. 881449-57-6

4-BR-2-(2-((3-Chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B11948198
CAS No.: 881449-57-6
M. Wt: 514.8 g/mol
InChI Key: KAFJSILJOFCOHV-LGJNPRDNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BR-2-(2-((3-Chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-chloro-2-methylaniline, which is then subjected to acylation reactions to introduce the oxoacetyl group.

Industrial Production Methods

the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-BR-2-(2-((3-Chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-BR-2-(2-((3-Chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-BR-2-(2-((3-Chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-BR-2-(2-((3-Chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate apart from similar compounds is its specific substitution pattern and the presence of both chloro and bromo groups.

Properties

CAS No.

881449-57-6

Molecular Formula

C23H17BrClN3O4

Molecular Weight

514.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C23H17BrClN3O4/c1-14-18(25)8-5-9-19(14)27-21(29)22(30)28-26-13-16-12-17(24)10-11-20(16)32-23(31)15-6-3-2-4-7-15/h2-13H,1H3,(H,27,29)(H,28,30)/b26-13+

InChI Key

KAFJSILJOFCOHV-LGJNPRDNSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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